molecular formula C35H38Cl2N8O4 B1672688 Itraconazole CAS No. 84625-61-6

Itraconazole

Cat. No. B1672688
CAS RN: 84625-61-6
M. Wt: 705.6 g/mol
InChI Key: VHVPQPYKVGDNFY-ZPGVKDDISA-N
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Description

Itraconazole, sometimes abbreviated as ITZ, is an antifungal medication used to treat a number of fungal infections . This includes aspergillosis, blastomycosis, coccidioidomycosis, histoplasmosis, and paracoccidioidomycosis . It may be given by mouth or intravenously . Common side effects include nausea, diarrhea, abdominal pain, rash, and headache . Severe side effects may include liver problems, heart failure, Stevens–Johnson syndrome and allergic reactions including anaphylaxis . It is unclear if use during pregnancy or breastfeeding is safe . It is in the triazole family of medications . It stops fungal growth by affecting the cell membrane or affecting their metabolism .


Molecular Structure Analysis

Itraconazole is a 1:1:1:1 racemic mixture of four diastereomers (two enantiomeric pairs), each possessing three chiral centers . The molecular formula of Itraconazole is C35H38Cl2N8O4 .


Chemical Reactions Analysis

Itraconazole has been studied for its interactions with other compounds. For instance, the cocrystallization approach was applied to Itraconazole, leading to the formation of two new solid forms of Itraconazole with 4-aminobenzoic acid and 4-hydroxybenzamide .


Physical And Chemical Properties Analysis

Itraconazole is a triazole antifungal agent with a molar mass of 705.64 g·mol −1 . It has a melting point of 165 °C and a solubility in water of 7.8 ± 0.4 × 10 −6 mol/L at pH 1.6 .

Scientific Research Applications

Antitumor Activity in Basal Cell Carcinoma

Open-label, Exploratory Phase II Trial of Oral Itraconazole for the Treatment of Basal Cell Carcinoma

Itraconazole has been found to inhibit the Hedgehog signaling pathway, which is crucial in the tumorigenesis of basal cell carcinoma (BCC). An exploratory study showed that itraconazole could reduce BCC growth in humans by inhibiting cell proliferation and the Hedgehog pathway activity, leading to a reduction in tumor size. This suggests itraconazole's potential as an anti-BCC agent (Kim et al., 2014).

Repurposing for Prostate Cancer Treatment

Repurposing Itraconazole as a Treatment for Advanced Prostate Cancer

Itraconazole has demonstrated antitumor efficacy in men with metastatic castration-resistant prostate cancer (CRPC), attributed to its inhibition of angiogenesis and the Hedgehog signaling pathway. A randomized phase II study found that high-dose itraconazole has modest antitumor activity in CRPC patients, providing a basis for its repurposing in cancer treatment (Antonarakis et al., 2013).

Enhancing Antifungal Efficacy through Nanosuspension

Itraconazole IV Nanosuspension Enhances Efficacy through Altered Pharmacokinetics

Formulating itraconazole as a nanosuspension for intravenous administration has been shown to enhance its antifungal efficacy by altering its pharmacokinetics, allowing for higher dosing and increased tissue drug levels. This could lead to improved outcomes in antifungal therapy (Rabinow et al., 2007).

Inhibition of Cancer Growth via Autophagy Induction

Itraconazole Suppresses the Growth of Glioblastoma through Induction of Autophagy

Itraconazole inhibits the proliferation of glioblastoma cells by inducing autophagy, a process crucial for cellular homeostasis and survival under stress. This indicates its potential as a novel therapeutic strategy for managing glioblastoma, highlighting the drug's versatile pharmacological profile (Liu et al., 2014).

Safety And Hazards

Itraconazole carries a black-box warning for new or worsening congestive heart failure . Other cardiac- and fluid-related disturbances have been reported periodically since its issuance . It is also known to cause a range of possible serious cardiac and fluid-associated adverse events .

Future Directions

Itraconazole remains an important agent in the prevention and treatment of fungal infection . Recent research works suggest itraconazole could also be used in the treatment of cancer by inhibiting the hedgehog pathway . There is also ongoing research into repurposing Itraconazole as an anticancer agent .

properties

IUPAC Name

2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVPQPYKVGDNFY-ZPGVKDDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
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Isomeric SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
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Molecular Formula

C35H38Cl2N8O4
Source PubChem
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DSSTOX Substance ID

DTXSID3023180
Record name Itraconazole
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Molecular Weight

705.6 g/mol
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Physical Description

Solid
Record name Itraconazole
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Solubility

Insoluble, Practically insoluble in water and dilute acidic solutions, 9.64e-03 g/L
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Mechanism of Action

Itraconazole interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. Itraconazole may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms, inhibit purine uptake, and impair triglyceride and/or phospholipid biosynthesis., In vitro studies have demonstrated that itraconazole inhibits the cytochrome P450-dependent synthesis of ergosterol, which is a vital component of fungal cell membranes.
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Impurities

Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one.
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Product Name

Itraconazole

Color/Form

Solid, Crystals from toluene

CAS RN

84625-61-6
Record name Itraconazole
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Melting Point

166.2 °C
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Record name Itraconazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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